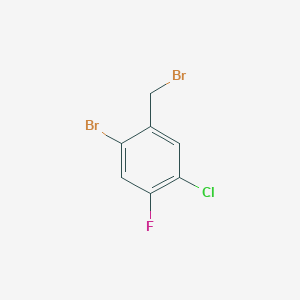
2-bromo-5-chloro-4-fluorobenzyl bromide
Cat. No. B8064260
M. Wt: 302.36 g/mol
InChI Key: DMXOFAJIWULOQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08324235B2
Procedure details


A solution of 227 mmol of 1-bromo-2-bromomethyl-4-chloro-5-fluoro-benzene (example 10d) in 300 ml of glacial acetic acid containing 495 mmol of potassium acetate is heated to reflux for 3 hours. The mixture is concentrated and then partitioned between water and diethyl ether. After repeated extractions with diethyl ether, the combined organic layers are washed successively with saturated sodium bicarbonate-solution solution and water, dried over magnesium sulfate and concentrated. The crude acetate is dissolved in 200 ml of methanol and treated slowly with a methanolic KOH solution (33.4 g in 100 ml). The reaction mixture is stirred for 35 minutes at room temperature, then neutralized with acetic acid and concentrated under reduced pressure. The residue is partitioned between water and diethyl ether. Concentration of the organic phase affords the crude title compound which is purified by flash chromatography (SiO2 60 F) to afford the title compound which is identified based on the Rf value.
Quantity
227 mmol
Type
reactant
Reaction Step One


Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([Cl:9])=[CH:4][C:3]=1[CH2:10]Br.C(O)(=[O:14])C.C([O-])(=O)C.[K+]>>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([Cl:9])=[CH:4][C:3]=1[CH2:10][OH:14] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
227 mmol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C(=C1)F)Cl)CBr
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
potassium acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred for 35 minutes at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 3 hours
|
|
Duration
|
3 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture is concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between water and diethyl ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extractions with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers are washed successively with saturated sodium bicarbonate-solution solution and water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude acetate is dissolved in 200 ml of methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated slowly with a methanolic KOH solution (33.4 g in 100 ml)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is partitioned between water and diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Concentration of the organic phase affords the crude title compound which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is purified by flash chromatography (SiO2 60 F)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
